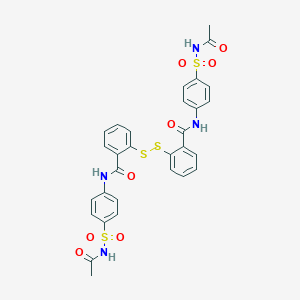
DIBA-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) is a complex organic compound with the molecular formula C30H26N4O8S4 It is known for its unique chemical structure, which includes benzamide and acetylamino sulfonyl groups linked by a dithiobis bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) typically involves multiple steps. One common method starts with the preparation of the benzamide derivative, followed by the introduction of the acetylamino sulfonyl group. The final step involves the formation of the dithiobis bridge, which links two benzamide molecules.
Preparation of Benzamide Derivative: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of Acetylamino Sulfonyl Group: The benzamide derivative is then reacted with acetic anhydride and sulfonyl chloride to introduce the acetylamino sulfonyl group.
Formation of Dithiobis Bridge: The final step involves the oxidation of thiol groups to form the dithiobis bridge, linking two benzamide molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include benzoic acid, ammonia, acetic anhydride, sulfonyl chloride, and oxidizing agents.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the dithiobis bridge, yielding thiol derivatives.
Substitution: The acetylamino sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamide derivatives.
Applications De Recherche Scientifique
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) involves its interaction with molecular targets such as enzymes and receptors. The acetylamino sulfonyl group can interact with active sites of enzymes, inhibiting their activity. The dithiobis bridge can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(4-(Acetylamino)sulfonyl)benzamide: A related compound with a similar structure but without the dithiobis bridge.
2,2’-Dithiobisbenzamide: A compound with a similar dithiobis bridge but lacking the acetylamino sulfonyl group.
Uniqueness
Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) is unique due to the presence of both the acetylamino sulfonyl group and the dithiobis bridge. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
171744-40-4 |
|---|---|
Formule moléculaire |
C30H26N4O8S4 |
Poids moléculaire |
698.8 g/mol |
Nom IUPAC |
N-[4-(acetylsulfamoyl)phenyl]-2-[[2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H26N4O8S4/c1-19(35)33-45(39,40)23-15-11-21(12-16-23)31-29(37)25-7-3-5-9-27(25)43-44-28-10-6-4-8-26(28)30(38)32-22-13-17-24(18-14-22)46(41,42)34-20(2)36/h3-18H,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36) |
Clé InChI |
OTYIADUBGFZFSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
Key on ui other cas no. |
171744-40-4 |
Synonymes |
PD 156202 PD-156202 PD156202 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














